![molecular formula C19H19N3O5 B3506848 N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide](/img/structure/B3506848.png)
N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide
Overview
Description
N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide, also known as CAY10576, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by the Cayman Chemical Company and has since been used to study various biological processes.
Mechanism of Action
N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth and division. By inhibiting CK2, N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of inhibiting specific pathways without affecting other cellular processes. However, one limitation of using N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide is its potential toxicity. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.
Future Directions
There are several future directions for the use of N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide in scientific research. One potential direction is the development of new cancer therapies that target specific proteins and enzymes. Additionally, N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide could be used to study the role of certain proteins in the development of neurodegenerative diseases. Further research is needed to fully understand the potential applications of N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide in scientific research.
Scientific Research Applications
N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide has been used in various scientific research studies due to its ability to inhibit certain biological processes. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways. Additionally, it has been used to study the role of certain proteins in the development and progression of diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-4-26-17-9-13(11-20)15(10-18(17)27-5-2)21-19(23)14-7-6-8-16(12(14)3)22(24)25/h6-10H,4-5H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMYZVGVWVRAON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-diethoxyphenyl)-2-methyl-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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